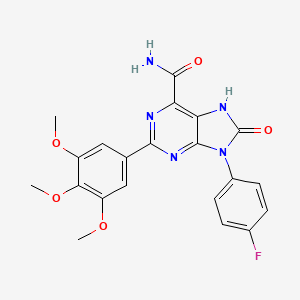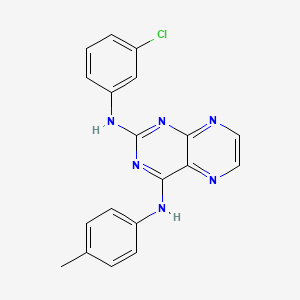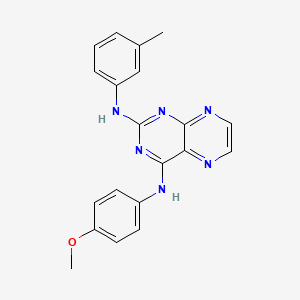
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, also known as N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, is a novel pteridine-based compound with potential applications in scientific research. It is a small molecule with a molecular weight of 478.2 g/mol, and its chemical formula is C17H16ClFN3. This compound is of interest due to its unique structure, which includes a pteridine ring, a 3-chloro-4-methoxyphenyl moiety, and a 4-fluorophenyl group. It has been studied for its potential use as a fluorescent probe and a drug delivery system.
Wissenschaftliche Forschungsanwendungen
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine has been studied for its potential use in scientific research. It has been found to be a potential fluorescent probe for the detection of amines and amino acids, as well as a drug delivery system for the delivery of drugs to target cells. Additionally, it has been studied as a potential imaging agent for the detection of cancer cells.
Wirkmechanismus
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine has been studied for its mechanism of action. It has been found to interact with amines and amino acids by forming hydrogen bonds with the amines and amino acids. Additionally, it has been found to interact with DNA and RNA by forming hydrogen bonds with the nucleobases.
Biochemical and Physiological Effects
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been found to have an anti-inflammatory effect and to be toxic to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and is stable under a wide range of conditions. Additionally, it is non-toxic and has a low molecular weight, making it ideal for use in drug delivery systems. However, it has some limitations as well. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, it is not very fluorescent, making it difficult to use as a fluorescent probe.
Zukünftige Richtungen
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine has potential future applications in scientific research. Further research could focus on its use as a drug delivery system, as well as its potential use in imaging agents and fluorescent probes. Additionally, further research could focus on its potential use in the development of new drugs, as well as its potential use in the treatment of cancer and other diseases. Finally, further research could focus on its potential use in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can be synthesized by a two-step process. The first step involves the condensation of 3-chloro-4-methoxyphenyl isocyanate and 4-fluorophenyl amine to form the pteridine ring. The second step involves the addition of a suitable reducing agent, such as sodium borohydride, to the pteridine ring to form the desired compound.
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O/c1-28-15-7-6-13(10-14(15)20)25-19-26-17-16(22-8-9-23-17)18(27-19)24-12-4-2-11(21)3-5-12/h2-10H,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGMYXRKNBXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)


![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)





![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)